2,3,5-Trimethyl-4-nitropyridine 1-oxide

Catalog No.
S1942245
CAS No.
86604-79-7
M.F
C8H10N2O3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trimethyl-4-nitropyridine 1-oxide

CAS Number

86604-79-7

Product Name

2,3,5-Trimethyl-4-nitropyridine 1-oxide

IUPAC Name

2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3

InChI Key

YMBLTOGTYNFTRX-UHFFFAOYSA-N

SMILES

CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-]

Canonical SMILES

CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-]

2,3,5-Trimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O3C_8H_{10}N_2O_3 and a molecular weight of 182.18 g/mol. Its structure features a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, and a nitro group at position 4. The compound is recognized for its unique properties due to the presence of the nitro and N-oxide functional groups, which influence its reactivity and biological activity.

As a minor impurity, 4-Nitro-2,3,5-trimethylpyridine-N-oxide is not expected to have a significant independent mechanism of action. The primary focus of research on this compound is related to its presence in Omeprazole, a drug that suppresses stomach acid production. Omeprazole's mechanism involves inhibiting an enzyme called H+/K+ ATPase in the stomach wall [].

  • Oxidation Reactions: It can undergo oxidation reactions, including reactions with hydrogen peroxide, leading to the formation of different derivatives .
  • Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters using peracids, which can also be applicable to derivatives of this compound .
  • Barbier Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, which could be utilized in synthesizing more complex molecules from 2,3,5-trimethyl-4-nitropyridine 1-oxide .

Several methods exist for synthesizing 2,3,5-trimethyl-4-nitropyridine 1-oxide:

  • Nitration: The compound can be synthesized through the nitration of 2,3,5-trimethylpyridine using nitrating agents such as nitric acid.
  • Oxidation of Pyridine Derivatives: Another method involves oxidizing pyridine derivatives that contain methyl groups at the appropriate positions.
  • Barbier Reaction: This method can be employed to introduce the nitro group onto the pyridine ring by reacting it with suitable electrophiles .

2,3,5-Trimethyl-4-nitropyridine 1-oxide finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique nitrogen-containing structure.
  • Agricultural Chemicals: Its derivatives could potentially be utilized in agrochemicals for pest control or growth regulation.
  • Research: The compound is often used in chemical research for studying reaction mechanisms involving nitro and N-oxide functionalities.

Several compounds share structural similarities with 2,3,5-trimethyl-4-nitropyridine 1-oxide. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2,5-Dimethyl-4-nitropyridine 1-oxide0.94Fewer methyl substitutions; different biological activity potential.
5-Ethyl-2-methyl-4-nitropyridine 1-oxide0.88Ethyl group substitution may affect solubility and reactivity.
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide0.81Different ring structure; potential for unique pharmacological properties.
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide0.81Tetrahydroquinoline framework; distinct reactivity patterns.

Each of these compounds exhibits varying degrees of similarity based on their structural features and functional groups. The unique arrangement of methyl and nitro groups in 2,3,5-trimethyl-4-nitropyridine 1-oxide contributes to its distinct chemical behavior and potential applications compared to its analogs.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

86604-79-7

Wikipedia

4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE

Dates

Modify: 2023-08-16

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